molecular formula C12H12ClN3O B345652 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine CAS No. 115581-31-2

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine

Cat. No.: B345652
CAS No.: 115581-31-2
M. Wt: 249.69g/mol
InChI Key: URYHJKZKECLILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of reagents such as ammonium thiocyanate, benzylidene acetones, and suitable amines . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(4-methoxybenzyl)pyrimidin-4-amine include other pyrimidine derivatives such as:

  • 2-chloro-4-(trifluoromethyl)pyrimidine
  • 2-chloro-5-fluoropyrimidine
  • 2-chloro-6-methylpyrimidine

These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-10-4-2-9(3-5-10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYHJKZKECLILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.